molecular formula C18H23N3NaO8S3 B014161 Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt CAS No. 169751-10-4

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

Cat. No.: B014161
CAS No.: 169751-10-4
M. Wt: 528.6 g/mol
InChI Key: ZZTOPDHBQAKRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3NaO8S3 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Studies and Theoretical Elucidations

The heterobifunctional cross-linking agents, including Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt (referred to as LC-SPDP), have been analyzed through vibrational studies using infrared and Raman spectra. This research provides insights into the molecular structure and bioefficacy of conjugates modified through LC-SPDP, suggesting its significant role in enhancing the efficacy of bioconjugates (Pal et al., 1997).

Enhancing Immunotoxin Efficacy

LC-SPDP has been utilized in the preparation of ricin A chain (RTA) immunotoxins with improved conjugation yields, selective immunoreactivity, and enhanced cytotoxicity against target cells. This demonstrates LC-SPDP's utility in creating more effective immunotoxins with potential applications in targeted cancer therapies (Woo et al., 1994).

Development of Thrombolytic Agents

The agent combines thrombolytic and antiplatelet properties by conjugating fibrolase, a fibrinolytic enzyme, with an antiplatelet peptide using LC-SPDP. This innovative approach could lead to the development of novel thrombolytic agents with enhanced therapeutic effects (Sanchez et al., 1997).

Advancements in Enzyme Immunoassay

LC-SPDP has been used in developing a chemiluminescence enzyme immunoassay with bacterial magnetic particles for sensitive and rapid detection of immunoglobulins. This methodology could significantly impact diagnostic assays and biotechnological applications (Matsunaga et al., 1996).

Biosensor Development for Cancer Cell Detection

An innovative biosensor using LC-SPDP for covalent immobilization of anti-EpCAM antibodies on gold microelectrodes has been developed for the detection of MCF-7 breast cancer cells. This application demonstrates LC-SPDP's potential in biosensor technology for cancer diagnostics and research (Arya et al., 2013).

Mechanism of Action

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

, also known as Sulfo-SPDP-C6-NHS (sodium) , is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . Here is an overview of its mechanism of action:

Future Directions

The future directions for Sulfo-LC-SPDP could involve its use in various applications such as reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction, attaching haptens to carrier proteins for antibody production, and preparing immunotoxin conjugates .

Biochemical Analysis

Biochemical Properties

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is known for its ability to form cleavable (reducible) disulfide bonds with cysteine sulfhydryls . It reacts with primary amines and after mild reduction of the dithiol, it can react to form a disulfide with other thiols . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, particularly those containing lysine residues and sulfhydryl groups .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific biomolecules it interacts with. By forming stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls, it can influence a variety of cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins or enzymes it interacts with.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows it to exert its effects at the molecular level, potentially influencing enzyme activity, protein conformation, and gene expression depending on the specific biomolecules it interacts with.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would depend on the specific experimental conditions. It is known that the disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 . This property could potentially influence the stability and long-term effects of the compound in in vitro or in vivo studies.

Metabolic Pathways

Given its reactivity with lysine residues and sulfhydryl groups, it could potentially interact with a variety of enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is not membrane permeable, which allows for cell surface labeling . The transport and distribution of this compound within cells and tissues would depend on the specific transporters or binding proteins it interacts with.

Subcellular Localization

The subcellular localization of this compound would depend on the specific biomolecules it interacts with. Given that it is not membrane permeable, it is likely to be localized to the cell surface or extracellular space .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt involves the reaction of 6-aminohexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, followed by reaction with 3-(2-pyridyldithio)propionic acid to form the desired product. The resulting product is then treated with sodium hydroxide to form the sodium salt of the compound.", "Starting Materials": ["6-aminohexanoic acid", "N-hydroxysuccinimide (NHS)", "coupling agent", "3-(2-pyridyldithio)propionic acid", "sodium hydroxide"], "Reaction": ["Step 1: Dissolve 6-aminohexanoic acid and N-hydroxysuccinimide (NHS) in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for a period of time.", "Step 3: Add 3-(2-pyridyldithio)propionic acid to the reaction mixture and stir for a period of time.", "Step 4: Isolate the product and treat with sodium hydroxide to form the sodium salt of the compound."] }

CAS No.

169751-10-4

Molecular Formula

C18H23N3NaO8S3

Molecular Weight

528.6 g/mol

IUPAC Name

sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate

InChI

InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28);

InChI Key

ZZTOPDHBQAKRAG-UHFFFAOYSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O.[Na]

Pictograms

Irritant

Synonyms

2,5-Dioxo-1-[[1-oxo-6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]oxy]-3-pyrrolidinesulfonic Acid Monosodium Salt;  Sulfo-LC-SPDP; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.